molecular formula C10H20N2O4 B11878672 (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B11878672
M. Wt: 232.28 g/mol
InChI Key: RSRGPHDXIHPNAG-SSDOTTSWSA-N
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Description

“(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a free amine at position 2, with an ethyl ester group at the carboxyl terminus. The Boc group serves as a protective moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA), while the ethyl ester enhances solubility in organic solvents, facilitating its use in peptide synthesis and medicinal chemistry applications .

Synthesis: The compound is typically synthesized via a multi-step sequence involving (1) Boc protection of the primary amine, (2) esterification of the carboxylic acid, and (3) resolution of enantiomers to isolate the (R)-configured product. A related synthesis method for Boc-protected amino acid esters involves the use of cesium carbonate (Cs₂CO₃) in ethanol/water mixtures to promote esterification, as demonstrated in the preparation of structurally analogous compounds like SI-9 .

Applications: This compound is a key intermediate in asymmetric synthesis, particularly for constructing β-amino acid-containing peptides, which exhibit enhanced metabolic stability compared to α-peptides. Its Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1

InChI Key

RSRGPHDXIHPNAG-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group, followed by esterification. One common method involves the use of tert-butoxycarbonyl chloride and a base such as triethylamine to protect the amino group. The resulting protected amino acid is then esterified using ethanol and a catalyst like sulfuric acid .

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amino acid.

    Coupling Reactions: Forms peptide bonds, leading to dipeptides or longer peptide chains.

Scientific Research Applications

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boc-Protected Amino Acid Esters

Compound Name Protecting Group Ester Group Solubility (CH₃CN) Deprotection Method Melting Point (°C) Reference
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Boc (position 3) Ethyl High TFA (acidolysis) 112–115*
(S)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Boc (position 3) Ethyl High TFA (acidolysis) 108–110*
(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Boc (position 3) Methyl Moderate TFA 98–100*
(R)-Ethyl 2-amino-3-((benzyloxycarbonyl)amino)propanoate Z (position 3) Ethyl Moderate H₂/Pd (hydrogenolysis) 105–107*

*Hypothetical data based on analogous compounds; exact values require experimental validation.

Key Comparisons

Stereochemistry :

  • The (R)-enantiomer exhibits distinct chiral interactions in enzyme-active sites compared to the (S)-form, influencing its utility in designing bioactive peptides.

Ester Group Variation :

  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates under basic conditions, enhancing their stability during SPPS . Methyl esters, while more volatile, may hydrolyze prematurely in aqueous reaction media.

Protecting Group Differences :

  • Boc vs. Z (benzyloxycarbonyl) : Boc deprotection requires acidic conditions (e.g., TFA), whereas Z groups are removed via catalytic hydrogenation. Boc’s orthogonality to Fmoc (base-labile) makes it preferable for stepwise peptide assembly.

Synthetic Utility :

  • Boc-protected derivatives like the target compound are favored in SPPS due to their compatibility with repetitive deprotection cycles. In contrast, Z-protected analogs are less common in modern workflows due to safety concerns with hydrogen gas.

Solubility and Purification: Ethyl esters improve solubility in organic solvents (e.g., DCM, THF), facilitating chromatographic purification. Methyl analogs may precipitate in non-polar solvents, complicating isolation.

Biological Activity

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known by its CAS number 493026-73-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an ethyl ester and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The molecular formula is C9H17N2O4C_9H_{17}N_2O_4, and it features a chiral center at the carbon adjacent to the amino group.

PropertyValue
Molecular FormulaC₉H₁₇N₂O₄
Molecular Weight189.24 g/mol
CAS Number493026-73-6
SolubilitySoluble in DMSO

The biological activity of (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has been linked to its role as a potential inhibitor of certain enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can inhibit mitotic kinesins, which are critical for proper cell division.

Inhibition of HSET

Recent studies have highlighted the potential of this compound as a HSET (KIFC1) inhibitor. HSET plays a crucial role in clustering centrosomes during cell division, particularly in cancer cells that exhibit centrosome amplification. By inhibiting HSET, (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate may induce multipolar mitotic spindles, leading to increased cell death in cancerous cells.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that compounds structurally related to (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate exhibited micromolar inhibition of HSET in vitro. The compounds were shown to increase the percentage of multipolar mitoses in centrosome-amplified human cancer cell lines by approximately 10% under specific conditions .
  • Cellular Assays :
    • In cellular assays using DLD1 colon cancer cell lines, treatment with HSET inhibitors resulted in significant increases in multipolarity without affecting non-centrosome amplified cells, suggesting selective targeting of cancerous cells .
  • Stability and Potency :
    • The stability of the compound was assessed through plasma stability assays in BALB/c mice, revealing an estimated half-life of 215 minutes, indicating favorable pharmacokinetic properties for further development .

Summary of Biological Activities

The following table summarizes key biological activities associated with (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate:

ActivityObservations
HSET InhibitionMicromolar potency; selective for cancer cells
Induction of MultipolarityIncreased multipolar mitoses in centrosome-amplified cells
StabilityHalf-life of approximately 215 minutes in plasma

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